ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromo group and a methyl group attached to the pyrazole ring, making it a valuable intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets such as acetylcholine receptors and bacterial cells .
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other pyrazole derivatives .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties
Cellular Effects
It is known that pyrazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazole derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages, and high doses can sometimes lead to toxic or adverse effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. One common method includes the reaction of 4-bromo-3-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to yield pyrazole derivatives with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and various pyrazole derivatives with potential biological activities.
Scientific Research Applications
Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Ethyl 2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives such as:
Ethyl 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetate: Similar structure but with an additional methyl group, which may alter its reactivity and biological activity.
4-Bromo-1H-pyrazole: Lacks the ethyl acetate group, making it less versatile in synthetic applications.
3,5-Dimethyl-1H-pyrazole: Lacks the bromo group, affecting its potential for substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it a valuable intermediate in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 2-(4-bromo-3-methylpyrazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-13-8(12)5-11-4-7(9)6(2)10-11/h4H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIORGJMRTYFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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